1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[3,4-C]pyridine family. This compound is characterized by its fused ring system, which includes both pyrazole and pyridine moieties. The compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be identified through its unique identifiers, including the Chemical Abstracts Service number 1140239-98-0 and the PubChem compound identifier 68141622. It has been documented in several chemical databases, including PubChem and the European Chemicals Agency.
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid falls under the classification of organic heterocyclic compounds. It is recognized for its structural features that contribute to its biological activity, making it a subject of interest in drug discovery and development.
The synthesis of 1H-pyrazolo[3,4-C]pyridine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 5-amino-pyrazole with α-oxoketene dithioacetals under acidic conditions. The reaction typically employs trifluoroacetic acid as a catalyst, which facilitates the formation of the desired pyrazolo[3,4-C]pyridine structure.
The reaction conditions may vary, but generally include:
The molecular formula for 1H-pyrazolo[3,4-C]pyridine-7-carboxylic acid is C7H5N3O2. The structure features a carboxylic acid functional group at the 7-position of the pyrazolo[3,4-C]pyridine framework.
Key structural data includes:
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles. These may include:
The reactions are often facilitated by standard coupling reagents or catalysts appropriate for the specific functional groups involved.
The mechanism of action for compounds like 1H-pyrazolo[3,4-C]pyridine-7-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For instance, certain derivatives have shown activity as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation.
Research indicates that modifications at specific positions on the pyrazolo[3,4-C]pyridine scaffold can enhance binding affinity and selectivity towards PPARα receptors.
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid is typically a solid at room temperature with the following physical properties:
Chemical properties include:
This compound has potential applications in medicinal chemistry due to its structural similarity to purine bases. It has been investigated for its biological activity against various diseases, including:
The foundational chemistry of pyrazolo-pyridine heterocycles traces back to Ortoleva’s 1908 synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine through the reaction of diphenylhydrazone with pyridine and iodine [3]. This established the scaffold’s synthetic accessibility and sparked interest in its structural variants. By 1911, Bulow expanded this work by preparing N-phenyl-3-methyl derivatives using cyclocondensation between 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones under acidic conditions—a strategy that remains relevant for constructing the bicyclic core [3]. These early methods relied on preformed pyrazole precursors and electrophilic cyclization, but suffered from limitations in regioselectivity and functional group tolerance.
Modern catalytic advancements have addressed these challenges. For example, nano-magnetic metal–organic frameworks (MOFs) like Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ enable solvent-free synthesis of pyrazolo[3,4-b]pyridines at 100°C, achieving high yields via cooperative vinylogous anomeric-based oxidation (CVABO) [2]. This heterogeneous catalyst facilitates easy magnetic recovery and reuse, exemplifying progress toward sustainable synthesis. Concurrently, transition-metal-catalyzed cross-coupling reactions now allow site-selective functionalization, as demonstrated by the Suzuki–Miyaura arylation of 5-halo-1H-pyrazolo[3,4-c]pyridines [4].
Table 1: Key Historical Developments in Pyrazolo[3,4-]pyridine Synthesis*
Year | Synthetic Method | Key Innovation | Reference Isomer |
---|---|---|---|
1908 | Diphenylhydrazone + pyridine + I₂ | First monosubstituted derivative | [3,4-b] |
1911 | 5-Aminopyrazole + 1,3-diketones | N-Aryl-3-methyl derivatives | [3,4-b] |
2022 | Fe₃O₄-MOF-catalyzed CVABO condensation | Solvent-free, high-yield protocol | [3,4-b] |
2023 | Pd-catalyzed vectorial functionalization | C-5 Buchwald–Hartwig amination | [3,4-c] |
Carboxylic acid-functionalized pyrazolo[3,4-c]pyridines represent a strategic evolution in heterocyclic drug design, combining metabolic stability and vectorial derivatization potential. The specific compound 1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid (CAS: 1140239-98-0, C₇H₅N₃O₂) exemplifies this role, serving as a versatile building block for amide- or ester-based prodrugs and targeted inhibitors [6]. Its emergence coincided with fragment-based drug discovery (FBDD), where compact, polar scaffolds enable efficient optimization toward specific biological targets.
Notably, this carboxylic acid derivative enables selective growth at multiple positions:
Such versatility is critical for optimizing pharmacokinetic properties. For instance, in GPR119 agonist development for type 2 diabetes, pyrazolo[3,4-c]pyridine carboxylate derivatives demonstrated single-digit nanomolar potency by mimicking endogenous lipid signaling molecules [1]. Similarly, pyrazolo[3,4-d]pyrimidine-4-carboxylic acid derivatives (e.g., CAS#: 1095822-28-8) have been explored as kinase inhibitors, underscoring the scaffold’s adaptability across target classes [5].
Tautomeric equilibria profoundly influence the binding affinity, solubility, and metabolic fate of pyrazolo[3,4-c]pyridines. Unsubstituted variants exist in dynamic equilibrium between 1H- (dominant) and 2H-tautomers, with computational studies confirming a ~37 kJ/mol (9 kcal/mol) stability preference for the 1H-form due to aromaticity in both rings [3]. This preference dictates interaction patterns in biological environments:
Medicinal chemistry campaigns leverage this understanding deliberately. For example, N-1 alkylation locks the scaffold in the 1H-tautomer, preventing unpredictable shifts that could compromise target engagement. This strategy was pivotal in optimizing AMPK inhibitors derived from pyrazolo[1,5-a]pyrimidines, where tautomer-controlled hydrogen bonding was essential for ATP-competitive inhibition [7]. Additionally, in KDR kinase inhibitors, 3-carbonyl-substituted pyrazolo[3,4-b]pyridines adopted lactam–lactim tautomeric forms, enhancing interactions with the hinge region [3].
Table 2: Tautomerism-Guided Optimization Strategies for Pyrazolo[3,4-c]pyridine-7-carboxylic Acid
Position Modified | Chemical Change | Tautomeric Impact | Medicinal Chemistry Rationale |
---|---|---|---|
N-1 | Alkylation (e.g., methyl, benzyl) | Locks 1H-tautomer | Prevents metabolic N-oxidation |
C-3 | Electron-withdrawing groups | Stabilizes lactam form in oxo derivatives | Enhances hinge binding in kinases |
C-7 | Carboxylic acid → Ester prodrug | No core tautomer shift | Improves membrane permeability |
The carboxylic acid moiety itself remains conformationally stable, enabling bioisosteric replacement of aryl acids while maintaining optimal pKₐ (∼4–5) for target engagement. This was exploited in dorsomorphin analogs, where pyrazolo[3,4-c]pyridine-7-carboxylic acid derivatives mimicked natural ligands’ carboxylate interactions without tautomer-driven off-target effects [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1